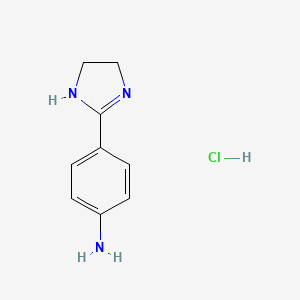

4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride

Descripción general

Descripción

4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C9H12ClN3 and its molecular weight is 197.66 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 197.0719751 g/mol and the complexity rating of the compound is 180. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structural Analysis and Chemical Properties

- Crystal Structure Analysis : The compound has been used in studying the crystal structure and intermolecular interactions of similar compounds. For instance, in the study of Triflumizole, the dihedral angle between aniline and imidazole ring planes was analyzed (Kim et al., 2010).

Synthesis and Chemical Reactions

- Synthesis of Novel Compounds : The compound is used as a precursor or intermediate in synthesizing various chemical structures. For example, it was utilized in the synthesis of 2-methyl-6-(arylamino)purines, indicating its role in creating complex molecular structures (Andersen & Pedersen, 1985).

- Palladium(II) Metal Chemistry : Its derivatives have been explored in the synthesis and catalytic activities of Pd(II) complexes, useful in cross-coupling reactions of arylboronic acids with acid chlorides and aryl halides (Sudharsan & Suresh, 2018).

Sensor Development and Detection

- Metal Ion Sensing : Derivatives of the compound have been synthesized for detecting metal ions like Fe3+, demonstrating its potential in sensor technology (Yanpeng et al., 2019).

Material Science and Organic Chemistry

- Development of Novel Materials : The compound's derivatives have been used in the creation of new materials with potential applications in various fields, such as corrosion inhibition and antimicrobial properties (Zhang et al., 2015; Khanage et al., 2020)(https://consensus.app/papers/synthesis-antimicrobial-evaluation-khanage/4a7755fceab45c798645063606e14b20/?utm_source=chatgpt).

- Organic Synthesis Applications : It serves as an important building block in organic synthesis, aiding in the construction of complex molecular architectures (Wang et al., 2017).

Molecular Analysis and Pharmaceutical Applications

- Molecular Docking and Pharmaceutical Research : The compound has been investigated for its molecular structure using techniques like DFT and molecular docking, providing insights into its potential pharmaceutical applications (Aayisha et al., 2019).

Mecanismo De Acción

Target of Action

Imidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives can interact with various biological targets due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, which can result in various molecular and cellular effects .

Action Environment

It is known that imidazole derivatives should be stored in an inert atmosphere at 2-8°c .

Propiedades

IUPAC Name |

4-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-4H,5-6,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDZIGFWOKNAKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660662 | |

| Record name | 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6621-98-3 | |

| Record name | NSC56414 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium trifluoro(2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)borate](/img/structure/B6343442.png)